molecular formula C13H22N4O2 B7590484 tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate

tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate

Cat. No. B7590484
M. Wt: 266.34 g/mol
InChI Key: RQFPARZGRVXNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate, also known as TAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. TAPP is a piperidine-based compound that contains a pyrazole moiety, and it is synthesized through a multistep process that involves several chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has also been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis, a programmed cell death mechanism. tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

Tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has several advantages for lab experiments, including its high purity and stability, which makes it suitable for various biochemical and biophysical assays. tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate is also relatively easy to synthesize, which makes it accessible to researchers. However, tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has some limitations, including its relatively low solubility in water, which may limit its use in some assays. tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate is also a relatively new compound, and its biological properties are not fully understood, which may limit its use in some applications.

Future Directions

There are several future directions for research on tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate, including its interactions with specific enzymes and signaling pathways. tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate also has potential applications in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Finally, tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate can be used as a probe to study protein-ligand interactions and enzyme activity, which may lead to the development of new drugs and therapies.

Synthesis Methods

The synthesis of tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate involves a multistep process that begins with the reaction of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with hydrazine hydrate to form tert-butyl 4-(hydrazinomethyl)piperidine-1-carboxylate. This intermediate is then reacted with 3-amino-1H-pyrazole-4-carboxylic acid to yield tert-butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate, which is the final product. The synthesis process of tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate is complex, and it requires careful optimization of reaction conditions to achieve high yields and purity.

Scientific Research Applications

Tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has potential applications in various fields of scientific research. In medicinal chemistry, tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In biochemistry, tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has been used as a probe to study protein-ligand interactions and enzyme activity. tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has also been investigated for its potential applications in materials science, including the synthesis of metal-organic frameworks and other functional materials.

properties

IUPAC Name

tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-4-9(5-7-17)10-8-15-16-11(10)14/h8-9H,4-7H2,1-3H3,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFPARZGRVXNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate

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